C24-28 ALKYL DIMETHICONE
Description
Properties
CAS No. |
192230-29-8 |
|---|---|
Molecular Formula |
C9H12N2 |
Origin of Product |
United States |
Chemical Reactions Analysis
Key Reaction Pathways
Example Reaction:
Stability and Degradation Reactions
C24-28 Alkyl Dimethicone exhibits high thermal and chemical inertness under standard conditions but degrades under extreme environments.
Degradation Pathways
Functionalization Reactions
The alkyl chains enable secondary modifications for specialized applications:
Esterification
| Reaction | Reagent | Outcome |
|---|---|---|
| Alkyl-OH + Fatty Acid Chloride | Stearoyl chloride | Forms hydrophobic esters for enhanced emolliency [ ]. |
Crosslinking
| Method | Crosslinker | Application |
|---|---|---|
| Radical Initiation | Peroxides | Creates elastomeric networks in cosmetics [ ]. |
| Condensation | Tetraethyl orthosilicate (TEOS) | Improves film-forming properties [ ]. |
Environmental and Biological Reactivity
-
Biodegradation : Minimal enzymatic or microbial breakdown due to stable Si-O bonds and large molecular size [ ].
-
Toxicokinetics : Studies on rats show negligible systemic absorption (<0.01% bioavailability) [ ].
Data Gaps and Research Needs
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural and Functional Differences
The primary distinction among alkyl dimethicones lies in the length of their alkyl chains and substituents. Below is a detailed comparison:
Table 1: Key Properties of Alkyl Dimethicones and Related Compounds
Notes:
- Alkyl Chain Impact : Longer chains (e.g., C30-45) increase molecular weight and viscosity, enhancing occlusive properties but reducing spreadability .
- Methicone vs. Dimethicone : Methicones (e.g., C24-28 Alkyl Methicone) feature methyl groups on the silicone backbone, whereas dimethicones include both methyl and alkyl groups. This structural difference affects texture, with methicones being lighter .
- Terminated Variants : Compounds like polydimethylsiloxane distearate terminated prioritize compatibility with polar ingredients due to their functional end groups .
Performance in Formulations
Preparation Methods
Hydrosilylation of Alpha-Olefins with Siloxane Backbones
The primary industrial method for synthesizing this compound involves hydrosilylation, a reaction between a silicone hydride (e.g., polydimethylsiloxane with terminal Si-H groups) and long-chain alpha-olefins (C24-28). Platinum-based catalysts, such as Karstedt’s catalyst, are employed to facilitate the addition of the alkyl group to the silicon atom.
Reaction Conditions:
-
Temperature: 80–120°C
-
Catalyst Loading: 5–50 ppm platinum
-
Solvent: Toluene or cyclic siloxanes (e.g., cyclopentasiloxane)
The reaction proceeds via the anti-Markovnikov addition mechanism, ensuring the alkyl group attaches to the silicon atom while maintaining the integrity of the silicone backbone. Post-reaction purification involves vacuum stripping to remove unreacted olefins and catalyst residues.
Condensation Polymerization with Alkyl-Terminated Silanes
An alternative approach involves condensation polymerization of alkyl-terminated silanes with dimethylsiloxane precursors. This method enables precise control over the degree of alkyl substitution and molecular weight distribution. For this compound, triethoxysilane derivatives functionalized with C24-28 alkyl chains are hydrolyzed and condensed with dichlorodimethylsilane under acidic or basic conditions.
Key Parameters:
-
Monomer Ratio: 1:1 (alkyl silane to dimethylsiloxane)
-
Catalyst: Tetrabutylammonium fluoride (TBAF) or sulfuric acid
-
Byproduct Removal: Azeotropic distillation of ethanol or HCl
This method yields branched or linear structures depending on the silane functionality, with nuclear magnetic resonance (NMR) spectroscopy confirming the incorporation of alkyl groups.
Industrial-Scale Production Processes
Batch Reactor Systems
Large-scale synthesis employs jacketed batch reactors with agitators designed for high-viscosity mixtures. Cyclopentasiloxane is often used as a reaction medium due to its compatibility with silicone intermediates and ease of removal via vacuum distillation.
Typical Workflow:
Continuous Flow Reactors
Recent advancements utilize continuous flow systems to enhance reaction efficiency and reduce energy consumption. In these setups, pre-mixed silicone hydride and olefin streams pass through a heated tubular reactor with immobilized platinum catalysts, achieving near-quantitative conversion in under 30 minutes.
Advantages:
-
Throughput: 500–1,000 kg/hr
-
Yield Improvement: 98–99%
-
Reduced Waste: Catalyst reuse for >50 cycles
Purification and Quality Control
Vacuum Distillation
Unreacted monomers and low-molecular-weight siloxanes are removed via fractional distillation under reduced pressure (5–10 mbar). The distillate is analyzed by gas chromatography (GC) to ensure residual olefin content <0.1%.
Filtration and Stabilization
Post-distillation, the product is filtered through diatomaceous earth to eliminate particulate contaminants. Antioxidants like tocopherol (50–200 ppm) are added to prevent oxidative degradation during storage.
Analytical Characterization
Structural Verification
Performance Metrics
| Property | Specification | Test Method |
|---|---|---|
| Viscosity (25°C) | 500–1,500 mPa·s | Brookfield LV viscometer |
| Hydrophilic-Lipophilic Balance (HLB) | 4–6 | Griffin’s method |
| Residual Platinum | <1 ppm | ICP-MS |
Challenges and Optimization Strategies
Q & A
Basic Research Questions
Q. How can researchers analytically distinguish C24-28 alkyl dimethicone from structurally similar silicone polymers (e.g., C24-28 alkyl methicone) in experimental formulations?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Compare chemical shifts for methyl and alkyl groups. For this compound, the backbone consists of alternating dimethylsiloxane units, while methicone derivatives have methyl substitutions .
- Gas Chromatography-Mass Spectrometry (GC-MS) : Analyze molecular weight distributions. This compound typically has a molecular weight ~2500 g/mol, confirmed by CAS 192230-29-8 .
- FT-IR Spectroscopy : Identify characteristic Si-O-Si stretching bands (~1000–1100 cm⁻¹) and alkyl chain vibrations (C-H stretching at ~2800–3000 cm⁻¹) .
Q. What physicochemical properties of this compound are critical for its function in experimental emulsions or barrier formulations?
- Key Properties :
- Hydrophobicity : Due to long alkyl chains (C24-28), it exhibits strong water-repellent behavior, measurable via contact angle analysis .
- Thermal Stability : Differential Scanning Calorimetry (DSC) can determine melting points (typically 40–60°C for alkyl dimethicones) .
- Viscosity : Rheological profiling using cone-and-plate viscometers reveals shear-thinning behavior, critical for formulation spreadability .
Advanced Research Questions
Q. How should researchers design experiments to assess the safety and toxicological profile of this compound in dermatological models?
- Methodological Framework :
- In Vitro Assays : Use reconstructed human epidermis (RhE) models to evaluate cytotoxicity (via MTT assay) and irritation potential (IL-1α release) .
- In Vivo Studies : Follow OECD Test Guidelines (e.g., TG 439 for skin sensitization) with controlled dosing in murine models. Monitor histopathological changes and immune responses .
- Data Contradiction Resolution : Cross-validate results with existing Cosmetic Ingredient Review (CIR) reports, which classify this compound as non-irritating at concentrations ≤5% .
Q. What advanced techniques resolve contradictions in literature regarding the environmental persistence of this compound?
- Analytical Strategies :
- High-Resolution Mass Spectrometry (HRMS) : Track degradation products in simulated environmental matrices (e.g., aquatic systems) to identify bioaccumulation potential .
- Lifecycle Assessment (LCA) : Model environmental fate using EPI Suite software, incorporating biodegradation half-life data (experimentally derived via OECD 301B) .
- Comparative Studies : Contrast degradation rates with shorter-chain dimethicones (e.g., C12-16 alkyl dimethicone) to assess chain-length-dependent persistence .
Q. How can researchers optimize this compound’s role in enhancing UV protection in experimental sunscreen formulations?
- Experimental Design :
- SPF Synergy Testing : Combine this compound with inorganic UV filters (e.g., ZnO) and measure SPF via in vitro spectrophotometry (ISO 24443). The polymer’s refractive index (~1.43) enhances light scattering .
- Stability Testing : Use accelerated stability chambers (40°C, 75% RH) to assess phase separation and efficacy over time. Monitor viscosity changes and filter UV transmission spectra .
- Mechanistic Analysis : Employ confocal Raman microscopy to visualize film-forming behavior on skin analogs, correlating with water resistance .
Methodological Resources
- Literature Review : Use SciFinder or Reaxys to retrieve primary studies on silicone polymer characterization, filtering by CAS 192230-29-8 .
- Data Reproducibility : Follow protocols from the International Journal of Toxicology CIR reports for safety assessments .
- Regulatory Alignment : Cross-reference the 2014 China Cosmetic Ingredient Directory for classification and permissible usage levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
